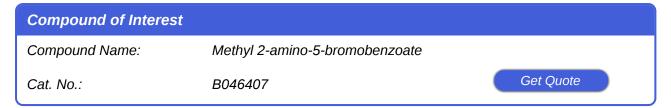


Spectroscopic and Synthetic Profile of Methyl 2amino-5-bromobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **Methyl 2-amino-5-bromobenzoate**. The information is curated to support research and development activities where this molecule is a key intermediate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 2-amino-5-bromobenzoate**, providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-amino-5-bromobenzoate



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.77	d	2.4	1H	H-6
7.18	dd	8.8, 2.4	1H	H-4
6.66	d	8.8	1H	H-3
5.5 (br s)	S	-	2H	-NH ₂
3.85	S	-	3H	-ОСН₃

Note: Data is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: 13C NMR Spectroscopic Data for Methyl 2-amino-5-bromobenzoate

Chemical Shift (δ) ppm	Assignment
167.9	C=O (ester)
148.8	C-2
137.8	C-4
125.0	C-6
119.3	C-3
110.8	C-1
109.1	C-5
51.7	-OCH₃

Note: Data is typically recorded in CDCl₃ at 100 MHz.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data



Table 3: FT-IR Spectroscopic Data for Methyl 2-amino-5-bromobenzoate

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3480-3360	N-H stretch	Primary Amine (-NH ₂)
3050-3000	C-H stretch (aromatic)	Aromatic Ring
2950-2850	C-H stretch (aliphatic)	Methyl group (-OCH₃)
1690-1670	C=O stretch	Ester
1620-1580	N-H bend	Primary Amine (-NH ₂)
1580-1450	C=C stretch	Aromatic Ring
1250-1200	C-O stretch	Ester
820-800	C-H bend (out-of-plane)	1,2,4-trisubstituted benzene
600-550	C-Br stretch	Aryl bromide

Note: Spectrum is typically recorded as a KBr pellet.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **Methyl 2-amino-5-bromobenzoate**

m/z	Relative Abundance	Assignment
231	High	[M+2] ⁺ (presence of ⁸¹ Br)
229	High	[M] ⁺ (presence of ⁷⁹ Br)
200/198	Moderate	[M - OCH ₃]+
172/170	Moderate	[M - COOCH ₃] ⁺
120	Moderate	[M - Br - CO]+
92	Moderate	[C ₆ H ₆ N] ⁺



Note: The presence of bromine results in characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

Experimental Protocols Synthesis of Methyl 2-amino-5-bromobenzoate

A common and efficient method for the synthesis of **Methyl 2-amino-5-bromobenzoate** is the Fischer esterification of 2-amino-5-bromobenzoic acid.

Materials:

- · 2-amino-5-bromobenzoic acid
- Methanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- · Anhydrous sodium sulfate
- · Diethyl ether
- Round-bottom flask
- Reflux condenser
- · Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

• Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an excess of absolute methanol (e.g., 20-30 mL per gram of acid).

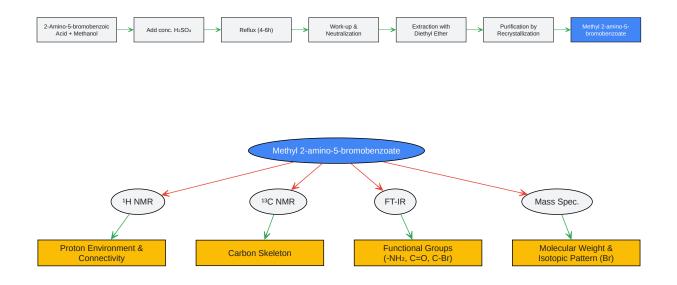


- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution. The addition should be done dropwise, and the flask may be cooled in an ice bath to control any exothermic reaction.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.
- Washing: Wash the organic layer with water and then with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 2-amino-5-bromobenzoate**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure crystalline solid.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 2-amino-5-bromobenzoate** via Fischer esterification.





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